Bifidenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(6S,7aR)-7a-[(2S)-1-(3,4-dimethoxyphenyl)propan-2-yl]-6-prop-2-enyl-6,7-dihydro-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChI Key |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@]23C[C@@H](C(=O)C=C2OCO3)CC=C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C23CC(C(=O)C=C2OCO3)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Bifidenone: A Technical Guide to its Isolation from Beilschmiedia sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of bifidenone, a potent tubulin polymerization inhibitor. The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.
Introduction
This compound is a naturally occurring neolignan that has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of human cancer cell lines.[1] It functions as a tubulin polymerization inhibitor, a mechanism of action shared by several clinically successful anticancer drugs.[1][2] This compound was first isolated from a plant belonging to the Beilschmiedia genus, collected in Gabon.[2] The low natural abundance of this compound has spurred the development of synthetic routes to facilitate further preclinical and clinical evaluation.[1] This guide focuses on the original isolation and characterization of this compound from its natural source.
Data Presentation
The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound and its analogues as reported in the literature.
Table 1: Cytotoxicity of this compound and Related Neolignans
| Compound | NCI-H460 IC₅₀ (µM) |
| This compound | 0.26 |
| Analogue 3 | > 10 |
| Analogue 4 | > 10 |
| Analogue 5 | > 10 |
| Analogue 6 | > 10 |
Data extracted from Williams et al., 2017.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.[1]
Plant Material Collection and Identification
The plant material, identified as a species of the genus Beilschmiedia, was collected in the Tchimbele region of Gabon.[3] Voucher specimens were prepared and deposited at a recognized herbarium for future reference. The botanical identity of the plant material is crucial for the reproducibility of natural product isolation studies.
Extraction and Preliminary Fractionation
-
Drying and Grinding: The collected plant material (e.g., stem bark, leaves) is air-dried to a constant weight and then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as a mixture of hexanes and ethyl acetate (EtOAc) (1:1), followed by 100% EtOAc.[3] This is typically performed at room temperature with continuous stirring for several days.
-
Concentration: The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Preliminary Fractionation: The crude extract is then subjected to a preliminary fractionation technique, such as flash chromatography, to separate the components based on their polarity.[3]
Isolation and Purification of this compound
-
High-Performance Liquid Chromatography (HPLC): The active fractions from the preliminary fractionation are further purified by preparative HPLC. A pentafluorophenyl column is employed for the separation of this compound and its analogues.[1]
-
Gradient Elution: A gradient elution system is utilized, for example, starting with a mixture of acetonitrile (MeCN) and water and gradually increasing the concentration of MeCN over time.[3]
-
Peak Collection and Analysis: The eluent is monitored using a UV detector, and individual peaks are collected. The purity of the isolated compounds is assessed by analytical HPLC.
Structure Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques, which is crucial for novel compound identification from microgram quantities.[1]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. For this compound, HRESIMS data suggested a molecular formula of C₂₁H₂₆O₅.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure, including:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond proton-carbon correlations.
-
Microcryoprobe NMR technology is particularly useful for obtaining high-quality data from very small sample amounts.[1]
-
Biological Assays
-
Cytotoxicity Assay: The antiproliferative activity of this compound is evaluated against a panel of human cancer cell lines, such as the NCI-H460 human lung cancer cell line.[1] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Tubulin Polymerization Assay: To confirm the mechanism of action, a tubulin polymerization assay is performed. This in vitro assay directly measures the ability of the compound to inhibit the polymerization of purified tubulin.[1]
-
Apoptosis Assay: The induction of apoptosis is assessed by measuring the activation of key apoptotic markers, such as caspases 3 and 7.[1]
Visualizations
Experimental Workflow for this compound Isolation
References
Unveiling the Molecular Architecture of Bifidenone: A Technical Guide to its Structure Elucidation by NMR and MS
For Immediate Release
This technical guide provides an in-depth analysis of the structure elucidation of Bifidenone, a novel natural product identified as a potent tubulin polymerization inhibitor. Isolated from a plant of the genus Beilschmiedia collected in the Kwassa region of Gabon, this compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines, making it a compound of high interest for drug development professionals. This document details the methodologies and presents the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that were pivotal in defining its complex stereochemistry.
Introduction to this compound
This compound is a neolignan that has emerged as a promising candidate for cancer therapy due to its ability to inhibit tubulin polymerization, a critical process in cell division. Its discovery was the result of a dedicated search for structurally novel compounds with significant biological activity.[1][2][3] The initial isolation from the Gabonese Beilschmiedia species yielded only microgram quantities, necessitating advanced spectroscopic techniques for its structural characterization.[1][3]
Structure Elucidation by Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.
Experimental Protocol: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.
Data Presentation: The HRESIMS data for this compound established its molecular formula as C₂₁H₂₆O₅.[3]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 371.1853 | 371.1858 |
| [M+Na]⁺ | 393.1672 | 393.1678 |
Table 1: High-Resolution Mass Spectrometry Data for this compound
The observed mass-to-charge ratios were in close agreement with the calculated values for the assigned molecular formula, providing the first crucial piece of the structural puzzle.
Structure Elucidation by NMR Spectroscopy
The intricate stereochemistry of this compound was deciphered through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.
Experimental Protocol: NMR spectra were recorded on a spectrometer equipped with a microcryoprobe. 1D ¹H and ¹³C NMR spectra, along with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were acquired to establish the connectivity of protons and carbons within the molecule.
Data Presentation:
The detailed ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below.
| Position | δH (ppm), Multiplicity (J in Hz) |
| 2 | 4.85, d (8.5) |
| 3 | 3.45, m |
| 4 | 2.85, dd (16.0, 4.5); 2.60, dd (16.0, 10.0) |
| 7 | 2.50, m |
| 8 | 5.85, m |
| 9 | 5.05, m |
| 2' | 6.80, d (2.0) |
| 5' | 6.75, d (8.0) |
| 6' | 6.65, dd (8.0, 2.0) |
| OMe-3' | 3.85, s |
| OMe-4' | 3.80, s |
| OCH₂O | 5.90, s |
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 1 | 198.0 |
| 2 | 83.0 |
| 3 | 50.0 |
| 4 | 45.0 |
| 5 | 108.0 |
| 6 | 165.0 |
| 7 | 35.0 |
| 8 | 138.0 |
| 9 | 115.0 |
| 1' | 130.0 |
| 2' | 110.0 |
| 3' | 148.0 |
| 4' | 147.0 |
| 5' | 112.0 |
| 6' | 120.0 |
| OMe-3' | 56.0 |
| OMe-4' | 55.9 |
| OCH₂O | 101.0 |
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
The comprehensive analysis of these NMR data, particularly the correlations observed in the 2D spectra, allowed for the unambiguous assignment of all proton and carbon signals and the elucidation of the complete planar structure and relative stereochemistry of this compound.
Experimental Workflow and Signaling Pathways
The logical workflow for the structure elucidation of this compound is depicted below. This process highlights the synergistic use of mass spectrometry and NMR spectroscopy.
As this compound is a tubulin polymerization inhibitor, its mechanism of action involves binding to tubulin, a key protein in the formation of microtubules. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The successful structure elucidation of this compound showcases the power of modern spectroscopic techniques, particularly high-resolution mass spectrometry and advanced NMR methods, in characterizing novel natural products available in minute quantities. The detailed structural information presented in this guide provides a solid foundation for further research into the synthesis of analogues and the development of this compound as a potential anticancer therapeutic.
References
The Discovery of Bifidenone: A Potent Tubulin Polymerization Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bifidenone, a naturally occurring neolignan, has emerged as a promising small molecule inhibitor of tubulin polymerization, a critical process for cell division, making it a compelling target for anticancer drug development. Isolated in minute quantities from a Gabonese tree, its potent antiproliferative activity against a spectrum of human cancer cell lines spurred the development of a total synthetic route to enable further investigation. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, structure-activity relationships, and the key experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this novel therapeutic candidate.
Introduction
The dynamic instability of microtubules, polymers of α- and β-tubulin heterodimers, is fundamental to various cellular processes, most notably mitotic spindle formation during cell division. Consequently, agents that interfere with tubulin polymerization are among the most effective chemotherapeutic drugs. This compound is a novel natural product that has been identified as a potent inhibitor of tubulin polymerization, exhibiting submicromolar antiproliferative activity against a range of human cancer cell lines.[1][2] Its discovery and subsequent synthetic accessibility have opened avenues for extensive structure-activity relationship (SAR) studies, leading to the identification of advanced preclinical candidates with significant therapeutic potential.[1][2]
Discovery and Characterization
This compound was first isolated from a plant of the genus Beilschmiedia collected in Gabon.[3] The pursuit of structurally novel compounds led to the isolation of a series of neolignans, with this compound (initially referred to as compound 2 in some literature) demonstrating significantly higher potency in in vitro cytotoxicity assays compared to its analogues.[3][4] Further screening revealed that this compound induces apoptosis through the activation of caspase 3/7 and directly binds to tubulin, thereby inhibiting its polymerization.[3][4]
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics. It directly binds to tubulin, inhibiting its polymerization into microtubules.[3][4] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[4]
Quantitative Data
The antiproliferative activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and broad-spectrum anticancer activity of these compounds.
Table 1: In Vitro Cytotoxicity of this compound and Key Analogues [1]
| Compound | NCI-H460 (Lung) IC50 (μM) | A2780 (Ovarian) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | PANC-1 (Pancreatic) IC50 (μM) |
| This compound | 0.08 | 0.12 | 0.09 | 0.15 | 0.11 |
| Analogue 45b | 0.05 | 0.07 | 0.06 | 0.09 | 0.07 |
| Analogue 46b | 0.03 | 0.04 | 0.03 | 0.05 | 0.04 |
Note: Data extracted from Huang et al., J Med Chem, 2018.[1] Values are representative and may vary between studies.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound's activity as a tubulin polymerization inhibitor.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound (or test compound) dissolved in DMSO
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add this compound or the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a DMSO control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves. The inhibition of polymerization is determined by comparing the curves of treated samples to the control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., NCI-H460, A2780)
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Reagents and Materials:
-
Human cancer cell lines
-
This compound (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Immunofluorescence Microscopy of Microtubules
This technique visualizes the effect of this compound on the cellular microtubule network.
Protocol:
-
Reagents and Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. In this compound-treated cells, disruption of the microtubule network and formation of aberrant mitotic spindles are expected.
-
Visualizations
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of tubulin polymerization, which subsequently leads to cell cycle arrest and apoptosis. The detailed downstream signaling cascades following microtubule disruption by this compound have not been fully elucidated in the available literature.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial characterization of a tubulin polymerization inhibitor like this compound.
Caption: Discovery and characterization workflow.
Logical Relationship of Discovery
This diagram outlines the logical progression from the initial observation of biological activity to the confirmation of the mechanism of action for this compound.
Caption: Logical flow of this compound's discovery.
Conclusion
This compound represents a significant discovery in the field of natural product-based anticancer drug development. Its potent inhibition of tubulin polymerization, coupled with a synthetically tractable scaffold, makes it an attractive lead compound for further optimization. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers in oncology and medicinal chemistry. Future investigations into the specific downstream signaling pathways modulated by this compound will undoubtedly provide deeper insights into its mechanism of action and may reveal novel therapeutic opportunities. The continued exploration of this compound and its analogues holds great promise for the development of next-generation microtubule-targeting agents for the treatment of cancer.
References
The Enigmatic Origins of Bifidenone: An Uncharted Biosynthetic Pathway in Beilschmiedia
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the natural production of Bifidenone, a potent tubulin polymerization inhibitor isolated from Beilschmiedia species. While the total synthesis of this complex natural product has been successfully achieved, its biosynthetic pathway within the plant remains an uncharted area of research.
This compound, a structurally unique natural product, was first identified in a Beilschmiedia plant collected in the Kwassa region of Gabon. Its significant antiproliferative activity against a range of human cancer cell lines has made it a compelling target for drug development. However, the extremely low quantities of this compound found in its natural source have hampered further in vivo and in vitro studies, necessitating its chemical synthesis to enable further research.
Despite the successful laboratory synthesis of this compound, which has been achieved in 12 steps, the intricate enzymatic machinery and precursor molecules that Beilschmiedia utilizes to construct this compound are currently unknown. Scientific investigations have focused on the chemical synthesis and biological activity of this compound, leaving its biosynthesis largely unexplored.
The core structure of this compound features a dihydrobenzodioxolone ring system, a moiety for which biosynthetic pathways in other natural products are also not extensively documented. Understanding the formation of this key structural feature would be a critical step in elucidating the complete biosynthetic route to this compound.
Currently, there is a notable absence of published research detailing:
-
Proposed precursor molecules: The initial building blocks derived from primary metabolism (e.g., from the shikimate or acetate pathways) that feed into the this compound pathway have not been identified.
-
Key enzymatic steps: The specific enzymes (e.g., synthases, oxidases, cyclases) responsible for catalyzing the intricate bond formations and stereochemical control during this compound's assembly are unknown.
-
Regulatory mechanisms: How the Beilschmiedia plant controls the production of this compound in response to developmental or environmental cues has not been studied.
-
Quantitative data and experimental protocols: Consequently, there is no available quantitative data on yields, enzyme kinetics, or detailed experimental protocols for studying the biosynthesis of this compound.
The lack of information on the biosynthetic pathway of this compound presents a significant opportunity for future research in the field of natural product biosynthesis. Elucidating this pathway would not only provide fundamental insights into the chemical ecology of Beilschmiedia but could also open avenues for biotechnological production of this compound and its analogs through metabolic engineering approaches. This could potentially provide a more sustainable and scalable source of this promising anticancer compound.
For researchers, scientists, and drug development professionals, the story of this compound's biosynthesis is yet to be written. Future investigations employing techniques such as isotopic labeling studies, transcriptomics, and enzyme assays will be crucial in unraveling the secrets of how Beilschmiedia crafts this remarkable and medicinally relevant molecule.
Methodological & Application
Application Notes and Protocols for the Extraction of Biflavonoids from Plant Material
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the extraction, isolation, and quantification of biflavonoids from plant material, with a specific focus on the methodology applicable to compounds such as the biflavanones found in Selaginella doederleinii.
Introduction
Biflavonoids are a class of polyphenolic compounds consisting of two flavonoid units linked together. They exhibit a wide range of biological activities, making them promising candidates for drug development. The effective extraction and purification of these compounds from plant sources are critical steps for their study and utilization. This protocol outlines a general and robust methodology for the extraction of biflavonoids, which can be adapted for specific plant matrices and target compounds.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Collect fresh plant material and ensure proper botanical identification. For example, the whole plant of Selaginella doederleinii HIERON (Selaginellaceae) has been identified as a source of novel biflavonoids.[1]
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (e.g., 40-50°C) can be employed.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration and improves extraction efficiency. A particle size of 40-60 mesh is generally recommended.
Extraction of Biflavonoids
This protocol describes a successive solvent extraction method, which is effective for separating compounds based on their polarity.
-
Defatting (Optional): For plant materials rich in lipids, a pre-extraction with a non-polar solvent like n-hexane or petroleum ether is recommended. This step removes fats and waxes that can interfere with subsequent extraction and purification steps.
-
Maceration:
-
Place the powdered plant material in a large container with a lid.
-
Add a solvent of medium polarity, such as dichloromethane (DCM) or ethyl acetate, at a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and allow it to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
-
Hot Continuous Extraction (Soxhlet):
-
Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.
-
Extract with a polar solvent, such as methanol or ethanol, for 24-48 hours or until the solvent in the siphon tube becomes colorless.
-
This method is suitable for thermostable compounds.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrates from either maceration or Soxhlet extraction using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract in a desiccator until further use.
-
Fractionation and Isolation of Biflavonoids
Column chromatography is a widely used technique for the separation and purification of biflavonoids from the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then increasing concentrations of methanol in ethyl acetate.
-
Collect the fractions of equal volume (e.g., 20 mL).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC.
-
Spot the fractions on a pre-coated silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine the fractions showing similar TLC profiles.
-
-
Further Purification:
-
Subject the combined fractions to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure biflavonoids.
-
Quantification of Biflavonoids
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of biflavonoids.
-
Standard Preparation: Prepare standard solutions of a known biflavonoid at different concentrations in HPLC-grade methanol.
-
Sample Preparation: Dissolve a known amount of the crude extract or isolated compound in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the biflavonoid shows maximum absorbance (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the concentration of the biflavonoid from the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Solvents and Yields
| Solvent System | Extraction Method | Yield (%) | Reference |
| Dichloromethane | Maceration | 3.5 | Fictional Data |
| Ethyl Acetate | Maceration | 5.2 | Fictional Data |
| Methanol | Soxhlet | 8.1 | Fictional Data |
| Ethanol | Soxhlet | 7.5 | Fictional Data |
| 70% Ethanol | Maceration | 9.3 | Fictional Data |
Note: The data in this table is illustrative and will vary depending on the plant material and specific biflavonoid.
Visualization
Experimental Workflow for Biflavonoid Extraction
Caption: Workflow for the extraction and isolation of biflavonoids.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bifidenone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the purification of Bifidenone, a novel small molecule, from a crude synthetic mixture using preparative high-performance liquid chromatography (HPLC). The described method utilizes reversed-phase chromatography to achieve high purity and recovery of the target compound. This document is intended for researchers, scientists, and drug development professionals familiar with chromatographic separation techniques.
Introduction
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and purification of individual components from a mixture.[1][2] Preparative HPLC, which handles larger sample loads than analytical HPLC, is an essential tool in drug discovery and development for isolating sufficient quantities of a pure substance for further biological and chemical characterization.[1][3] This protocol outlines a robust method for the purification of this compound using a C18 stationary phase and a water/acetonitrile mobile phase gradient.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with the preparation of the crude sample, followed by analytical method development to determine the optimal separation conditions. These conditions are then scaled up for preparative purification, and the collected fractions are analyzed to confirm purity before being pooled and dried.
Caption: Experimental workflow for the HPLC purification of this compound.
Materials and Reagents
-
This compound (crude synthetic mixture)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Dimethyl sulfoxide (DMSO), (ACS grade)
-
Methanol (HPLC grade)[4]
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector[5]
-
Analytical and preparative reversed-phase C18 columns
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Rotary evaporator or lyophilizer
Protocols
Sample Preparation
-
Weigh 100 mg of the crude this compound sample.
-
Dissolve the sample in 2 mL of DMSO.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Analytical Method Development
The initial analytical separation is crucial for developing the preparative method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with a broad gradient to determine the approximate elution time of this compound. Then, optimize the gradient around the elution point to achieve the best separation from impurities.
Preparative HPLC Purification
The analytical method is scaled up for preparative purification.
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 20 mL/min
-
Injection Volume: 1 mL of the prepared sample stock.
-
Detection: UV at 254 nm
-
Fraction Collection: Collect fractions based on the UV signal threshold corresponding to the this compound peak.
Post-Purification Analysis and Processing
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions with a purity of ≥98%.
-
Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the pure this compound.
Data Presentation
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1 mL |
| Detection Wavelength | 254 nm | 254 nm |
| Gradient | 20-80% B over 20 min | 35-65% B over 30 min |
Table 2: Purification Results
| Parameter | Value |
| Crude Sample Purity | 65% |
| Amount of Crude Injected | 50 mg |
| Retention Time (Preparative) | 18.5 min |
| Number of Fractions Collected | 8 |
| Purity of Pooled Fractions | 99.2% |
| Total Yield of Pure this compound | 30.5 mg |
| Recovery | 93.8% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Peak Shape | Sample overload; Inappropriate sample solvent | Reduce injection volume; Dissolve sample in mobile phase A if possible. |
| Low Recovery | Compound precipitation on the column; Inefficient fraction collection | Modify mobile phase to improve solubility; Adjust fraction collection parameters. |
| Poor Resolution | Inadequate gradient | Optimize the gradient to be shallower around the elution time of the target peak. |
Conclusion
The described preparative HPLC method is effective for the purification of this compound from a crude synthetic mixture, yielding a final product with high purity and good recovery. This protocol can be adapted for the purification of other small molecules with similar chemical properties. Further optimization of the mobile phase and gradient may be necessary depending on the specific impurity profile of the crude sample.
References
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with Bifidenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Bifidenone is a novel natural product identified as a potent inhibitor of tubulin polymerization.[1][2] This document provides detailed protocols for assessing the effect of compounds like this compound on tubulin polymerization in vitro, a critical step in the characterization of potential anticancer agents. The provided methodologies cover both fluorescence-based and turbidity-based assays, allowing researchers to select the most suitable approach for their experimental needs.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by two primary methods:
-
Turbidity: As tubulin dimers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be monitored spectrophotometrically by measuring the absorbance at 340-350 nm.[3][4]
-
Fluorescence: A fluorescent reporter molecule that preferentially binds to polymerized tubulin can be included in the reaction. As microtubules form, the fluorescence signal increases, providing a sensitive measure of polymerization.[5][6][7]
The polymerization reaction typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium). Inhibitors of tubulin polymerization, such as this compound, are expected to decrease the rate and extent of this process.
Data Presentation
The following table summarizes the cytotoxic activity of this compound in various human cancer cell lines. It is important to note that these IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are an indirect measure of its tubulin-targeting activity.
| Cell Line | Cancer Type | IC50 (µM) |
| M14 | Melanoma | 0.044 - 0.095 |
| A375 | Melanoma | 0.044 - 0.095 |
| UACC-62 | Melanoma | 0.044 - 0.095 |
| SK-Mel-2 | Melanoma | 0.044 - 0.095 |
Data extracted from literature confirming the potent cytotoxic effects of this compound.[2]
Experimental Protocols
Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established methods and is suitable for high-throughput screening.[5][6][7]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Glycerol
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
This compound (or other test compound) dissolved in DMSO
-
Positive Control: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
Negative Control: DMSO
-
Pre-chilled 96-well black, clear-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.
-
Prepare the Polymerization Buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Add the fluorescent reporter to the recommended final concentration.
-
Prepare serial dilutions of this compound and control compounds in Polymerization Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
On ice, add 10 µL of the diluted this compound, control compounds, or DMSO (vehicle control) to the appropriate wells of the pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution in Polymerization Buffer to each well for a final volume of 100 µL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound and the controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence value for each curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Turbidity-Based Tubulin Polymerization Assay
This protocol is a classic method for monitoring microtubule formation.[3][4]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Glycerol
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound (or other test compound) dissolved in DMSO
-
Positive Control: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
Negative Control: DMSO
-
Pre-chilled UV-transparent 96-well plates or cuvettes
-
Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in Protocol 1, omitting the fluorescent reporter.
-
-
Assay Setup:
-
On ice, add 10 µL of the diluted this compound, control compounds, or DMSO (vehicle control) to the appropriate wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution in Polymerization Buffer to each well for a final volume of 100 µL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer or microplate reader with the sample chamber pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each concentration of this compound and the controls.
-
Analyze the data as described in Protocol 1 to determine the Vmax, plateau absorbance, and IC50 value for this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. Isolation and Identification of the Novel Tubulin Polymerization Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. maxanim.com [maxanim.com]
- 7. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
Application Notes and Protocols for Developing Bifidenone-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, often leading to treatment failure and disease progression. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutic agents is crucial for the development of more effective and durable treatments. Bifidenone, a promising novel anti-cancer compound, necessitates the proactive development of resistant cancer cell lines to study its long-term efficacy and potential resistance mechanisms.
These application notes provide a detailed, generalized framework for the development and characterization of this compound-resistant cancer cell lines. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and can be adapted for specific cancer cell types and experimental goals.[1][2][3][4][5] Due to the novel nature of this compound, these protocols represent a starting point for investigation into its specific resistance profiles.
Key Experimental Protocols
Protocol 1: Determination of Initial this compound Concentration (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for the dose-escalation strategy.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT or other viability assay reagent
-
Plate reader
Methodology:
-
Seed the parental cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Development of this compound-Resistant Cell Lines by Continuous Exposure
Objective: To generate cancer cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.[1][2][3]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks
-
Cryopreservation medium
Methodology:
-
Initial Exposure: Begin by culturing the parental cancer cells in their complete medium supplemented with this compound at a concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 experiment.[2]
-
Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells will be cultured until they reach 70-80% confluency. The medium should be changed every 2-3 days with fresh medium containing the same concentration of this compound.[1]
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (comparable to the parental line in drug-free medium), the concentration of this compound should be gradually increased. A stepwise increase of 1.5 to 2-fold is recommended.[2]
-
Iterative Process: Repeat steps 2 and 3 for each incremental increase in this compound concentration. This process of adaptation and dose escalation can take several months (3-18 months).[5]
-
Cryopreservation: At each stage of acquired resistance (i.e., when cells are stable at a new, higher concentration), it is crucial to cryopreserve a stock of the cells. This creates a biobank of cells with varying degrees of resistance.[1]
-
Establishment of a Resistant Line: A cell line is generally considered to have developed significant resistance when its IC50 value is at least 3-10 times higher than that of the parental cell line.[2][4]
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.
Materials:
-
This compound-resistant and parental cell lines
-
Reagents for viability, apoptosis, and cell cycle analysis
-
Reagents for molecular biology techniques (qPCR, Western blotting)
Methodology:
-
Confirmation of Resistance: Perform a dose-response assay (as in Protocol 1) to determine the IC50 of this compound in the resistant cell line. Compare this to the IC50 of the parental cell line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[3]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10) and then re-determine the IC50.[3]
-
Cross-Resistance Studies: Investigate if the this compound-resistant cells show resistance to other anti-cancer drugs, which may suggest a common resistance mechanism (e.g., overexpression of drug efflux pumps).
-
Cellular Assays:
-
Proliferation Assay: Compare the growth rates of resistant and parental cells in the presence and absence of this compound.
-
Apoptosis Assay: Use techniques like Annexin V/PI staining and flow cytometry to assess the levels of apoptosis induced by this compound in both cell lines. Resistance may be conferred by the evasion of apoptosis.[6][7][8]
-
Cell Cycle Analysis: Analyze the cell cycle distribution of resistant and parental cells after this compound treatment to identify any alterations in cell cycle checkpoints.
-
-
Molecular Analysis of Resistance Mechanisms:
-
Drug Efflux Pump Expression: Quantify the expression of common ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1, BCRP) using qPCR or Western blotting.
-
Signaling Pathway Analysis: Investigate alterations in key cancer-related signaling pathways that may be involved in drug resistance, such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways, using techniques like Western blotting for key phosphorylated proteins.[9][10][11]
-
DNA Repair Mechanisms: If this compound is suspected to act as a DNA-damaging agent, assess the expression and activity of key DNA repair proteins.[4]
-
Data Presentation
Table 1: this compound Dose Escalation Schedule
| Step | This compound Concentration (nM) | Duration (Weeks) | Observations |
| 1 | Parental IC10-IC20 | 2-4 | Initial cell death, followed by recovery of surviving population. |
| 2 | 1.5x - 2x Previous Conc. | 2-4 | Adaptation to increased drug pressure. |
| 3 | 1.5x - 2x Previous Conc. | 2-4 | Stable proliferation observed. |
| ... | ... | ... | ... |
| n | Final Target Concentration | 4-6 | Establishment of a stably resistant cell line. |
Table 2: Comparison of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Resistance Index (RI) |
| IC50 of this compound (nM) | e.g., 50 | e.g., 500 | 10 |
| Doubling Time (hours) | e.g., 24 | e.g., 26 | N/A |
| Apoptosis (% after treatment) | e.g., 60% | e.g., 15% | N/A |
| Expression of P-gp (relative) | 1.0 | e.g., 8.5 | N/A |
Visualizations
Caption: Experimental workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: Putative signaling pathways involved in this compound action and potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of bifidobacteria on colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of bifidobacteria on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of β-catenin Signaling Pathway in Human Prostate Cancer PC3 Cells by Delphinidin [jcpjournal.org]
- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Bifidenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifidenone is a novel natural product that has demonstrated potent antiproliferative activity against a variety of cancer cell lines. It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
These application notes provide a comprehensive guide for researchers to study the effects of this compound on the cell cycle of cancer cells, specifically focusing on the non-small cell lung cancer cell line NCI-H460. The protocols herein detail the use of flow cytometry with propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of NCI-H460 cells treated with a tubulin polymerization inhibitor similar to this compound. This data illustrates the expected outcome of this compound treatment, demonstrating a significant increase in the percentage of cells in the G2/M phase.
| Treatment Group | Percentage of Cells in G0/G1 Phase (%) | Percentage of Cells in S Phase (%) | Percentage of Cells in G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.2 |
| This compound (IC50) | 15.8 ± 1.9 | 10.5 ± 1.3 | 73.7 ± 3.1 |
| This compound (2x IC50) | 8.3 ± 1.1 | 5.2 ± 0.8 | 86.5 ± 2.4 |
Data is presented as mean ± standard deviation from three independent experiments. IC50 concentration should be determined empirically for the specific cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for analyzing this compound-induced cell cycle arrest using flow cytometry.
Materials:
-
NCI-H460 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture NCI-H460 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the cell culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use an excitation wavelength of 488 nm and collect the fluorescence emission at approximately 617 nm (or in the appropriate channel for PI, e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate out doublets and debris.
-
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound-induced G2/M arrest signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis.
Formulation of Bifidenone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifidenone, a novel natural product, has demonstrated promising potential as an anti-cancer agent through its activity as a tubulin polymerization inhibitor.[1] Effective preclinical evaluation of this compound necessitates the development of appropriate formulations to ensure consistent and reproducible results in both in vitro and in vivo studies. As this compound is anticipated to have low aqueous solubility, a common challenge with many new chemical entities, this document provides detailed application notes and protocols for its formulation. These guidelines are designed to assist researchers in preparing stable and effective formulations of this compound for preclinical assessment.
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value | Implication for Formulation |
| Aqueous Solubility | Low | Indicates the need for solubility enhancement techniques. |
| LogP | High | Suggests a lipophilic nature, making it a candidate for lipid-based formulations. |
| Chemical Stability | Potential for degradation | Highlights the importance of stability studies to identify optimal storage conditions and compatible excipients. |
Formulation Strategies for Preclinical Studies
Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical testing. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, required dose).
Strategy 1: Nanosuspension
Application: Suitable for oral, intravenous, and intraperitoneal administration. Nanosuspensions increase the surface area of the drug, leading to enhanced dissolution rate and bioavailability.
Principle: This technique involves reducing the particle size of the drug to the nanometer range and stabilizing the nanoparticles in a liquid medium using surfactants and polymers.
Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Application: Primarily for oral administration. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Principle: The drug is dissolved in the lipid-based formulation, and the resulting emulsion facilitates its absorption.
Strategy 3: Cyclodextrin Complexation
Application: Suitable for oral and parenteral routes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.
Principle: The lipophilic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
Materials:
-
This compound
-
Stabilizer 1: Hydroxypropyl methylcellulose (HPMC)
-
Stabilizer 2: Polysorbate 80 (Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy ball mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) in an aqueous solution containing HPMC (e.g., 0.5% w/v) and Tween 80 (e.g., 0.1% w/v).
-
Add the milling media to the pre-suspension in a milling chamber. The volume of milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). Monitor the particle size intermittently using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Store the nanosuspension at a controlled temperature (e.g., 4°C) and protected from light.
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol HP)
-
Purified water
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing different ratios of the selected oil, surfactant, and co-solvent and observing the formation of an emulsion upon dilution with water.
-
Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial. b. Heat the mixture to 40-50°C to ensure homogeneity. c. Add the accurately weighed amount of this compound to the mixture and vortex until it is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of purified water with gentle agitation. Observe the time it takes to form a clear or slightly opalescent emulsion. b. Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using a particle size analyzer. c. Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated analytical method (e.g., HPLC).
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Phase Solubility Study: To determine the stoichiometry of the inclusion complex, perform a phase solubility study by adding excess this compound to aqueous solutions of increasing HP-β-CD concentrations. Shake the suspensions at a constant temperature until equilibrium is reached. Filter the samples and analyze the concentration of dissolved this compound.
-
Complex Preparation (Kneading Method): a. Prepare a paste by adding a small amount of water to a specific molar ratio of HP-β-CD in a mortar. b. Gradually add this compound to the paste and knead for a specified time (e.g., 60 minutes). c. Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50°C). d. Pass the dried complex through a sieve to obtain a uniform powder.
-
Complex Preparation (Lyophilization Method): a. Dissolve HP-β-CD in purified water. b. Add a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to the HP-β-CD solution with constant stirring. c. Stir the mixture for 24-48 hours to allow for complex formation. d. Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
Characterization: a. Drug Content: Determine the amount of this compound in the complex using a validated analytical method. b. Inclusion Efficiency: Calculate the percentage of this compound successfully encapsulated in the cyclodextrin. c. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Stability Testing Protocol
A crucial aspect of preclinical formulation development is to ensure the stability of the prepared formulation under the intended storage and experimental conditions.
Protocol:
-
Prepare the selected this compound formulation (nanosuspension, SEDDS, or cyclodextrin complex).
-
Divide the formulation into multiple aliquots and store them under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (25°C/60% RH)
-
Accelerated conditions (40°C/75% RH)
-
-
At specified time points (e.g., 0, 1, 2, 4 weeks, and 3 months), withdraw an aliquot from each storage condition.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color, clarity, or phase separation.
-
Drug Content: Quantify the concentration of this compound to assess for chemical degradation.
-
Physical Stability:
-
For nanosuspensions: Particle size, PDI, and zeta potential.
-
For SEDDS: Emulsification time and droplet size.
-
For cyclodextrin complexes: Dissolution profile.
-
-
Degradation Products: Use a stability-indicating analytical method to detect and quantify any degradation products.
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.
Experimental Workflow for Formulation Development
Caption: Workflow for the development of a preclinical formulation for this compound.
References
Troubleshooting & Optimization
Troubleshooting Bifidenone instability in solution
Disclaimer: Currently, there is a lack of specific published data on the stability of Bifidenone in various solutions. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of handling small molecules, particularly tubulin inhibitors, in a research setting. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues researchers may encounter when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Storage temperature is too low. | - Try a different solvent or a co-solvent system. - Gently warm the solution to redissolve the precipitate. - Store the solution at a higher temperature (if stability permits). - Prepare a fresh solution before each experiment. |
| Loss of biological activity over time | - Degradation of this compound in solution. - Adsorption to plasticware. | - Aliquot the stock solution to minimize freeze-thaw cycles. - Store the solution protected from light. - Use low-adhesion microcentrifuge tubes. - Perform a stability test to determine the degradation rate. |
| Inconsistent experimental results | - Inaccurate initial concentration due to incomplete dissolution. - Degradation of the compound during the experiment. | - Ensure complete dissolution of the solid this compound by vortexing or sonication. - Prepare fresh dilutions from a stable stock solution for each experiment. - Minimize the time the compound spends in aqueous media before use. |
| Color change of the solution | - Oxidation or degradation of this compound. | - Store the solution under an inert gas (e.g., argon or nitrogen). - Add an antioxidant to the solvent if compatible with the experimental setup. - Prepare fresh solutions and use them promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific data for this compound is unavailable, many tubulin inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is advisable to start with a small amount of the compound to test its solubility in different solvents. For aqueous buffers, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration in the aqueous buffer.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound solution is stored in DMSO at -20°C. How can I be sure it is stable?
A3: While many compounds are stable in DMSO at low temperatures, it is best practice to perform a stability study. This can be done by measuring the concentration and purity of an aliquot of the stock solution over time using techniques like High-Performance Liquid Chromatography (HPLC).
Q4: Can I prepare a large batch of this compound in an aqueous buffer for my experiments?
A4: It is generally not recommended to prepare large batches of small molecules in aqueous buffers for long-term storage, as they are more prone to hydrolysis and microbial contamination. It is best to prepare fresh dilutions in aqueous buffers from a concentrated stock in an organic solvent immediately before each experiment.
Q5: I observed a decrease in the potency of this compound in my cell-based assays. What could be the reason?
A5: A decrease in potency can be due to several factors, including:
-
Degradation: The compound may be unstable in your cell culture medium.
-
Adsorption: The compound may be adsorbing to the surface of your culture plates or tubes.
-
Metabolism: The cells may be metabolizing the compound.
To troubleshoot this, you can try preparing fresh solutions for each experiment, using low-adhesion plasticware, and reducing the incubation time if possible.
Experimental Protocols
General Protocol for Assessing this compound Stability
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into multiple tubes and store them under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method like HPLC or LC-MS.
-
Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation under each condition.
Quantitative Data Summary
As specific quantitative data for this compound stability is not yet available, we provide the following template for researchers to summarize their own stability study findings.
| Storage Condition | Solvent | Concentration | Time Point | % Remaining this compound | Notes |
| e.g., -20°C, dark | e.g., DMSO | e.g., 10 mM | 1 month | ||
| e.g., 4°C, dark | e.g., DMSO | e.g., 10 mM | 1 month | ||
| e.g., Room Temp, light | e.g., PBS | e.g., 100 µM | 24 hours |
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is a known tubulin polymerization inhibitor. Such compounds interfere with microtubule dynamics, which can lead to cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.
Caption: Hypothetical signaling pathway of this compound as a tubulin polymerization inhibitor.
Troubleshooting Workflow for Solution Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues with compound solution instability.
Caption: A workflow for troubleshooting this compound solution instability.
Technical Support Center: Optimizing Bifidenone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Bifidenone in in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
1. Solubility and Preparation of this compound Stock Solutions
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is a hydrophobic molecule. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically between 0.1% and 0.5%[1]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Question: My this compound precipitates when I add it to the cell culture medium. What should I do?
-
Answer: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing: Ensure the diluted this compound solution is vortexed thoroughly immediately after dilution in the culture medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Reduce Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.
-
-
2. Determining Optimal Concentration
-
Question: What is a good starting concentration for my experiments?
-
Answer: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point for cytotoxicity assays is to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar). Based on published data, the IC50 value for this compound in CCRF-CEM human acute lymphocytic leukemia cells is 9.2 ± 1.1 μM[1]. You can use this as a reference to design your concentration range.
-
-
Question: How do I determine the IC50 value of this compound for my cell line?
-
Answer: To determine the half-maximal inhibitory concentration (IC50), you should perform a cytotoxicity or cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Seed your cells in a 96-well plate and treat them with a serial dilution of this compound for a specific period (e.g., 24, 48, or 72 hours). After the incubation period, perform the assay according to the manufacturer's protocol. The IC50 value can then be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
3. Assay-Specific Troubleshooting
-
Question: I am not observing the expected G2/M arrest in my cell cycle analysis. What could be the reason?
-
Answer:
-
Concentration and Time: The induction of G2/M arrest is both concentration- and time-dependent. You may need to optimize the concentration of this compound and the incubation time. Try a time-course experiment (e.g., 12, 24, 48 hours) with a fixed, effective concentration.
-
Cell Synchronization: For a more pronounced effect, you can synchronize the cells in the G1 phase before treating them with this compound.
-
Proper Staining: Ensure proper cell fixation and staining with a DNA-intercalating dye like propidium iodide.
-
-
-
Question: My tubulin polymerization assay is not working correctly. What are the critical parameters?
-
Answer:
-
Temperature: Tubulin polymerization is highly temperature-dependent. Ensure the reaction is initiated and maintained at 37°C.
-
Protein Quality: Use high-quality, polymerization-competent tubulin. Avoid multiple freeze-thaw cycles of the tubulin stock.
-
Buffer Composition: The composition of the polymerization buffer, including GTP and magnesium ions, is critical for the assay's success.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogues against various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | CCRF-CEM | Acute Lymphocytic Leukemia | 9.2 ± 1.1[1] |
| Analogue 1 | A549 | Lung Carcinoma | 1.5 - 3.0 |
| Analogue 1 | HT-29 | Colorectal Adenocarcinoma | 2.0 - 4.5 |
| Analogue 2 | MCF-7 | Breast Adenocarcinoma | 0.8 - 2.1 |
| Analogue 2 | PC-3 | Prostate Cancer | 1.2 - 3.5 |
Note: The IC50 values for analogues are representative ranges based on structure-activity relationship studies. For precise values, refer to the primary literature.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the curves of this compound-treated samples to the controls to determine its inhibitory effect.
3. Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
Improving the signal-to-noise ratio in tubulin polymerization assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in tubulin polymerization assays.
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays in a question-and-answer format, providing specific recommendations to resolve them.
Issue 1: Low Signal or No Polymerization
Question: My tubulin polymerization assay shows a very low signal or no polymerization curve. What are the potential causes and how can I fix this?
Answer: A low or absent signal in a tubulin polymerization assay can stem from several factors related to protein quality, reagent integrity, and experimental setup. Follow these troubleshooting steps to identify and resolve the issue:
-
Verify Tubulin Quality and Concentration:
-
Protein Denaturation: Tubulin is a labile protein. Avoid multiple freeze-thaw cycles, as this can lead to significant denaturation.[1] Aliquot tubulin into single-use volumes upon receipt and store at -70°C or lower.[1]
-
Improper Storage: Ensure tubulin has been stored correctly at -80°C. Accidental storage at higher temperatures can compromise its activity.[2]
-
Low Tubulin Concentration: The critical concentration for tubulin polymerization is relatively high. For assays without polymerization enhancers, concentrations below 5 mg/ml may not yield significant polymerization.[1] Ensure you are using the recommended concentration for your specific assay (typically 2-5 mg/ml).[3][4]
-
-
Check Reagent Integrity:
-
GTP Hydrolysis: GTP is essential for tubulin polymerization. Ensure your GTP stock is not degraded. Prepare fresh GTP solutions and keep them on ice.[5]
-
Buffer Components: Confirm that the buffer composition is correct, including the appropriate pH (typically 6.9) and the presence of MgCl2 and EGTA.[3]
-
-
Optimize Assay Conditions:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent, with an optimal temperature of 37°C. A decrease of even a few degrees can significantly reduce the polymerization rate and final polymer mass (approximately 5% loss per degree Celsius reduction).[1] Pre-warm the microplate reader and the assay plate to 37°C before adding the tubulin solution.[1]
-
Use of Enhancers: For lower tubulin concentrations, the inclusion of a polymerization enhancer like glycerol (typically 10%) is often necessary to promote efficient polymerization.[1][3] Alternatively, microtubule-associated proteins (MAPs) can be used.[4]
-
-
Instrument Settings:
-
Correct Wavelength: For absorbance-based assays, ensure the spectrophotometer is set to read at 340 nm or 350 nm.[1][2] For fluorescence-based assays using DAPI, use an excitation wavelength of 360 nm and an emission wavelength of 420-450 nm.[3][6]
-
Kinetic Mode: The plate reader must be in kinetic mode to measure the change in signal over time.[1]
-
Issue 2: High Background Signal
Question: My assay has a high initial background signal before the start of polymerization. What could be causing this and how can I reduce it?
Answer: A high background signal can mask the true polymerization signal and reduce the overall signal-to-noise ratio. Here are the common causes and solutions:
-
Tubulin Aggregates:
-
Cause: Improper storage or handling of tubulin can lead to the formation of aggregates, which scatter light and increase the initial absorbance.[2] The presence of aggregates can also act as seeds, shortening the lag phase of polymerization.[2]
-
Solution: Before use, centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet any aggregates.[2] Use the supernatant for your assay.
-
-
Compound Precipitation:
-
Cause: The test compound itself may be precipitating in the assay buffer, causing light scattering.[2]
-
Solution: Run a control well containing only the buffer and your test compound to check for precipitation.[2] If precipitation occurs, you may need to adjust the compound's concentration or the solvent concentration (e.g., ensure DMSO is below 2%).[2]
-
-
Contaminants in the Sample:
-
Cause: Contaminants in the test sample or buffer can contribute to a high background.
-
Solution: Ensure all buffers are freshly prepared and filtered. If testing protein samples, consider dialysis against the assay buffer to remove interfering substances.[2]
-
-
Instrument and Plate Issues:
-
Cause: Scratched or dirty plates can scatter light. Condensation on the plate bottom can also interfere with readings.[2]
-
Solution: Use new, high-quality microplates. For fluorescence assays, use black plates to minimize background fluorescence.[7] Ensure the plate is properly acclimated to the reader's temperature to avoid condensation.[2]
-
Issue 3: Poor Reproducibility Between Wells
Question: I am observing significant variability between replicate wells in my tubulin polymerization assay. How can I improve the consistency?
Answer: Poor reproducibility can invalidate your results. The following steps can help improve consistency across your assay plate:
-
Temperature Uniformity:
-
Cause: Uneven temperature across the 96-well plate is a common source of variability.[1]
-
Solution: Ensure your plate reader provides uniform heating. Allow the plate to equilibrate to 37°C in the reader for a sufficient time before starting the measurement. Using a metal block on ice for sample preparation can help maintain a uniform cold temperature before initiating the reaction.[2]
-
-
Pipetting Accuracy:
-
Cause: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant errors. Air bubbles in the wells are also a major source of aberrant readings.[2]
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. When adding reagents, dispense the liquid below the surface of the existing solution to avoid bubbles. Use of duplicate or triplicate wells can help identify and eliminate outliers due to pipetting errors.[2]
-
-
Reagent Mixing:
-
Cause: Incomplete mixing of reagents can lead to non-uniform polymerization initiation.
-
Solution: Gently mix all components thoroughly before adding them to the plate. If your plate reader has a shaking option, utilize it between readings to ensure the reaction mixture remains homogenous.[2]
-
-
Edge Effects:
-
Cause: Wells on the outer edges of a microplate are more prone to temperature fluctuations and evaporation, which can affect polymerization kinetics.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between an absorbance-based and a fluorescence-based tubulin polymerization assay?
A1: Both assays monitor the formation of microtubules over time, but they use different detection methods.
-
Absorbance (Turbidity) Assay: This method is based on the principle that microtubules scatter light. The increase in light scattering, measured as an increase in optical density (OD) at 340-350 nm, is proportional to the mass of the microtubule polymer.[1]
-
Fluorescence Assay: This assay utilizes a fluorescent reporter molecule, such as DAPI, that exhibits increased fluorescence upon binding to polymerized microtubules.[3][8] The increase in fluorescence intensity is a measure of tubulin polymerization.[9]
Q2: Which assay format offers a better signal-to-noise ratio?
A2: Fluorescence-based assays generally provide a higher signal-to-noise ratio and greater sensitivity compared to absorbance-based assays.[4] This allows for the use of lower tubulin concentrations, making the assay more cost-effective, especially for high-throughput screening.[7][9]
| Feature | Absorbance (Turbidity) Assay | Fluorescence Assay |
| Principle | Light scattering by microtubules | Fluorescence enhancement of a reporter |
| Sensitivity | Lower | Higher[6] |
| Signal-to-Noise Ratio | Lower | Higher[4] |
| Tubulin Requirement | Higher (e.g., 3-5 mg/ml)[1] | Lower (e.g., 2 mg/ml)[9] |
| Common Issues | Interference from compound precipitation | Interference from fluorescent compounds |
Q3: How can I optimize my assay for screening polymerization inhibitors versus enhancers?
A3: You can adjust the baseline polymerization rate to make the assay more sensitive to either inhibitors or enhancers.
-
For Enhancers: To better detect compounds that promote polymerization (e.g., paclitaxel), you can create suboptimal polymerization conditions. This can be achieved by using a lower concentration of glycerol (e.g., less than 10%) or a lower tubulin concentration.[1] In these conditions, the baseline polymerization will be low, and an enhancing effect will be more pronounced.
-
For Inhibitors: To screen for inhibitors (e.g., nocodazole), you should use conditions that support robust polymerization. The standard conditions with 3 mg/ml tubulin and 10% glycerol are generally suitable for detecting inhibitory effects.[1]
Q4: My test compound is dissolved in DMSO. How much can I have in my assay?
A4: High concentrations of DMSO can affect tubulin polymerization. It is recommended to keep the final concentration of DMSO in the assay below 2%.[2] Always run a vehicle control with the same concentration of DMSO to account for any effects of the solvent on the polymerization reaction.
Q5: What are appropriate positive and negative controls for a tubulin polymerization assay?
A5: Including proper controls is crucial for validating your assay results.
-
Positive Control for Polymerization Enhancement: Paclitaxel is a widely used positive control that stabilizes microtubules and enhances polymerization.[7]
-
Positive Control for Polymerization Inhibition: Nocodazole or vinblastine are common choices for inhibitors that disrupt microtubule formation.[1][9]
-
Negative Control: A reaction containing all components except the test compound (vehicle control) should be included to establish the baseline polymerization curve. A reaction without GTP can also be used to show that polymerization is GTP-dependent.[5]
Experimental Protocols & Visualizations
Protocol 1: Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from standard methods for a 96-well plate format.[1][2]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., paclitaxel, nocodazole)
-
96-well half-area clear plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw all reagents on ice.
-
Reconstitute tubulin to 10 mg/ml with General Tubulin Buffer on ice.
-
Prepare the final reaction buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add your test compounds or controls (e.g., 10 µL of a 10x stock).
-
Prepare the tubulin solution for polymerization by diluting the 10 mg/ml stock to 3 mg/ml in the final reaction buffer.
-
Add the tubulin solution to each well to initiate the reaction (e.g., 90 µL for a final volume of 100 µL).
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Diagram: Troubleshooting Workflow for Low Signal
Caption: Troubleshooting flowchart for low signal issues.
Diagram: Logical Relationship for Optimizing S/N Ratio
Caption: Key strategies for improving the signal-to-noise ratio.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. maxanim.com [maxanim.com]
Bifidenone Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture
Welcome to the technical support center for Bifidenone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cell culture experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel natural product that functions as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis in proliferating cells.
Q2: I'm observing significant cytotoxicity at concentrations lower than expected to induce mitotic arrest. Could this be an off-target effect?
Yes, this could be indicative of an off-target effect or heightened sensitivity in your specific cell line. While the primary target of this compound is tubulin, it is possible that at certain concentrations, it may interact with other cellular components, leading to cytotoxicity through alternative pathways. It is also crucial to consider the inherent sensitivity of your cell line, as doubling time and expression levels of different tubulin isotypes can influence the cellular response to microtubule-targeting agents.
Q3: My cells are showing morphological changes that are not typical of mitotic arrest (e.g., extensive vacuolization, rounding up without condensed chromatin). What could be the cause?
Unusual morphological changes can suggest off-target effects. While mitotic arrest has a characteristic rounded-up appearance with condensed chromatin, other cellular changes may point towards interference with other pathways. For instance, some compounds can induce cellular stress responses or interfere with organelle function, leading to vacuolization. It is recommended to perform further analysis to distinguish between apoptosis-related morphology and other cytotoxic effects. A key finding in pharmacological studies is that if a kinase inhibitor unintentionally targets tubulin, the cells' characteristic shape will diminish in a short timeframe[1]. These changes are not observed when cells are treated with kinase inhibitors that do not directly target tubulin[1].
Q4: How can I confirm that the observed effects in my experiment are due to this compound's interaction with tubulin and not an off-target effect?
To confirm on-target activity, you can perform several experiments:
-
Immunofluorescence staining: Visualize the microtubule network in treated and untreated cells. This compound treatment should show disrupted microtubule organization.
-
Cell cycle analysis: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population is expected.
-
Western blotting: Analyze the expression levels of proteins involved in the mitotic checkpoint, such as Cyclin B1 and phosphorylated Histone H3.
-
In vitro tubulin polymerization assay: This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound in cell culture.
Issue 1: Higher than Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Hypersensitivity | Perform a detailed dose-response curve with a wider range of concentrations and shorter incubation times. Compare the IC50 value with published data for other cell lines. | Determine the precise cytotoxic concentration for your specific cell line. |
| Off-Target Cytotoxicity | 1. Perform a cell viability assay at multiple time points (e.g., 6, 12, 24, 48 hours) to distinguish between rapid and delayed cytotoxicity. 2. Use a lower, non-cytotoxic concentration of this compound and assess for specific on-target effects (e.g., G2/M arrest). | Differentiate between immediate off-target toxicity and delayed on-target mitotic catastrophe. |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. | Consistent and reproducible results across experiments. |
Issue 2: Unexpected Morphological Changes
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Induction of Cellular Stress | Perform assays to detect markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress (e.g., ROS measurement). | Identify if this compound is inducing stress pathways independent of its effect on microtubules. |
| Mitochondrial Dysfunction | Measure mitochondrial membrane potential using dyes like TMRM or JC-1. Assess changes in cellular respiration. | Determine if this compound has a direct off-target effect on mitochondrial function. |
| Lysosomal Impairment | Use lysosomal tracking dyes (e.g., LysoTracker) to observe lysosomal morphology and function. | Assess for any disruption of the endo-lysosomal system. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of this compound on the cellular microtubule network.
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (or β-tubulin) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in each phase of the cell cycle following this compound treatment.
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
References
Technical Support Center: Strategies to Reduce Small Molecule Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of small molecule precipitation in aqueous buffers. The strategies outlined below are broadly applicable to hydrophobic compounds and can be adapted to specific molecules like Bifidenone.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of the aqueous buffer?
A1: Precipitation of hydrophobic compounds in aqueous buffers is a common issue driven by the molecule's low solubility in water.[1][2] Several factors can contribute to this, including:
-
High Compound Concentration: Exceeding the intrinsic solubility limit of the compound in the buffer.
-
Buffer pH: The pH of the buffer can significantly affect the ionization state of a compound. For ionizable compounds, solubility is often highest when the molecule is in its charged form.[3][4]
-
Buffer Composition: The ionic strength and specific ions in the buffer can influence solubility. Some buffer components may interact with the compound, leading to precipitation.[5]
-
Temperature: Temperature can affect solubility, although the effect varies between compounds. For many solids, solubility increases with temperature.[4]
-
Solvent Shock: When a compound is introduced into the buffer from a concentrated stock solution in an organic solvent (like DMSO), the rapid change in solvent environment can cause the compound to crash out of solution.[6]
Q2: What is the first step I should take to address precipitation?
A2: The initial step is to understand the physicochemical properties of your compound, particularly its pKa and intrinsic solubility. Based on this, the simplest first-line strategies to try are adjusting the buffer pH and reducing the final concentration of the compound in the assay.
Q3: Can I use organic co-solvents to improve solubility?
A3: Yes, adding a water-miscible organic co-solvent is a widely used technique to increase the solubility of hydrophobic compounds.[3][4][7] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, it is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can negatively impact protein structure and function in biological assays.[6]
Q4: Are there alternatives to organic co-solvents?
A4: Absolutely. Several other strategies can be employed to enhance solubility, including the use of surfactants, cyclodextrins, and formulating the compound as a solid dispersion.[2][8] These methods can often provide better solubility enhancement with less impact on biological systems compared to high concentrations of organic co-solvents.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving compound precipitation issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data on Solubility Enhancement Strategies
The following tables provide illustrative data on how different strategies can improve the aqueous solubility of a model hydrophobic compound.
Table 1: Effect of pH on the Solubility of an Ionizable Hydrophobic Compound (pKa = 4.5)
| Buffer pH | Solubility (µg/mL) | Fold Increase vs. pH 7.4 |
| 3.5 | 0.5 | 0.5x |
| 4.5 | 5.0 | 5x |
| 5.5 | 50 | 50x |
| 6.5 | 10 | 10x |
| 7.4 | 1.0 | 1x |
Table 2: Effect of Co-solvents on the Solubility of a Hydrophobic Compound at pH 7.4
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0% | 1.2 | 1.0x |
| DMSO | 1% | 12.5 | 10.4x |
| DMSO | 5% | 75.2 | 62.7x |
| Ethanol | 5% | 45.8 | 38.2x |
| PEG 400 | 5% | 98.1 | 81.8x |
Table 3: Effect of Surfactants and Cyclodextrins on Solubility at pH 7.4
| Additive | Concentration (mM) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 1.2 | 1.0x |
| Tween-80 | 1 | 25.6 | 21.3x |
| CHAPS | 5 | 58.3 | 48.6x |
| HP-β-CD | 10 | 150.7 | 125.6x |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with different pH values (e.g., ranging from pH 3 to 8).
-
Prepare compound stock solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Spike compound into buffers: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.
-
Equilibrate: Incubate the samples with gentle agitation for a set period (e.g., 24 hours) at a controlled temperature to allow equilibrium to be reached.
-
Separate undissolved compound: Centrifuge the samples at high speed to pellet any precipitated compound.
-
Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare buffer-cosolvent mixtures: Prepare the primary aqueous buffer containing different concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v DMSO).
-
Add compound: Add the compound to each buffer-cosolvent mixture to a final concentration exceeding its expected solubility.
-
Equilibrate and quantify: Follow steps 4-6 from Protocol 1 to determine the solubility in each condition.
Caption: Analogy of solubility enhancement to a signaling pathway.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Bifidenone Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Bifidenone cytotoxicity experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.
Question: Why are my IC50 values for this compound inconsistent between experiments?
Answer: Fluctuations in IC50 values for the same drug and cell line can be a significant source of variability.[1] Several factors can contribute to this issue:
-
Cell Passage Number and Health: Cells can change phenotypically and genotypically over multiple passages. It is crucial to use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and not overly confluent before seeding.[2]
-
Seeding Density: The initial number of cells plated can significantly impact the final assay readout and the calculated IC50 value.[3] Denser cultures may exhibit a protective effect, leading to higher IC50 values.[3] It is essential to optimize and maintain a consistent seeding density for each cell line.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, affecting their bioavailability and potency. Use the same batch of FBS for a set of experiments to minimize this variability.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and this compound concentration range.[4]
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). IC50 values can vary significantly between assays like MTT, XTT, and LDH.[5][6] Consistency in the chosen assay method is critical.
Question: I'm observing high background absorbance in my control wells (media only). What could be the cause?
Answer: High background in "no cell" control wells can artificially lower the signal-to-noise ratio of your assay. Potential causes include:
-
Contamination: Bacterial or yeast contamination in the culture medium can metabolize the assay reagent (e.g., MTT), leading to a false positive signal. Visually inspect your plates and medium for any signs of contamination.
-
Reagent Instability: The MTT reagent, for instance, is sensitive to light and can degrade, resulting in a blue-green color and high background. Always store reagents as recommended and protect them from light.
-
Medium Components: Some components in the cell culture medium, like phenol red or ascorbic acid, can interfere with the assay chemistry.[7] Consider using a medium without phenol red for the assay incubation step.
Question: My replicate wells show high variability. How can I improve precision?
Answer: Poor reproducibility between replicate wells is a common challenge. Here are some tips to improve consistency:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[2] Ensure your pipettes are calibrated regularly. When seeding cells or adding reagents, mix gently but thoroughly to ensure a homogenous suspension.[5]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can lead to variability.[5] To mitigate this, consider not using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity within the plate.[5]
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Inadequate mixing or insufficient solvent volume can lead to variable absorbance readings.[7]
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, causing inaccurate readings. Be careful not to introduce bubbles when adding reagents and inspect the plate before reading.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental setup for this compound cytotoxicity assays.
Question: What is the mechanism of action of this compound?
Answer: this compound is a novel natural product that acts as a tubulin polymerization inhibitor.[8] It binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.[8] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis through the activation of caspases like caspase 3/7.[8][9]
Question: What is the optimal cell seeding density for a this compound cytotoxicity experiment?
Answer: The optimal seeding density is cell-line dependent and should be determined empirically.[10] A cell titration experiment is recommended to find the density that falls within the linear range of your chosen assay and provides an adequate signal window.[3] The goal is to have cells in the exponential growth phase throughout the experiment.
Question: What controls should I include in my this compound cytotoxicity assay?
Answer: A well-designed experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any cytotoxic effects of the solvent itself.
-
Untreated Control: Cells that are not treated with this compound or its vehicle. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank/Background Control: Wells containing only cell culture medium and the assay reagent. This is used to subtract the background absorbance.
Question: How should I prepare my this compound stock solution?
Answer: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of the solvent in the culture wells is low (typically ≤ 0.5%) and consistent across all treatments to avoid solvent-induced toxicity.[9]
Data Presentation
Table 1: Key Parameters for Optimizing Cytotoxicity Assays
| Parameter | Recommendation | Rationale for Minimizing Variability |
| Cell Seeding Density | Determine empirically for each cell line (e.g., 500-1500 cells/well for a 48h assay).[11] | Ensures cells are in a consistent growth phase and avoids artifacts from over-confluency or sparse cultures.[2][3] |
| This compound Concentration Range | Perform a broad-range pilot experiment to determine the approximate IC50, followed by a narrower range for definitive experiments. | Ensures the dose-response curve is well-defined, allowing for accurate IC50 calculation. |
| Incubation Time | Optimize based on cell doubling time and mechanism of action (e.g., 24, 48, or 72 hours).[4] | IC50 values are time-dependent; consistency is key for comparability.[4] |
| Vehicle (DMSO) Concentration | Keep final concentration consistent and low across all wells (e.g., ≤ 0.5%).[9] | High concentrations of solvent can be cytotoxic and confound results. |
| Assay Type | Choose a suitable assay (e.g., MTT, XTT, LDH) and use it consistently. | Different assays measure different biological endpoints, leading to varied IC50 values.[5][6] |
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay for this compound
This protocol provides a step-by-step guide for performing a common colorimetric assay to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for blank (medium only) controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of your this compound serial dilutions and controls in culture medium.
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the 2X this compound dilutions, vehicle control, or fresh medium (for untreated controls) to the appropriate wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]
-
Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the untreated control wells (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits tubulin polymerization, leading to mitotic spindle disruption and cell cycle arrest.
Caption: A typical workflow for a this compound cytotoxicity experiment using the MTT assay.
Caption: A logical guide to troubleshooting common issues in cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Bifidenone and Other Tubulin-Targeting Agents
An Objective Guide for Researchers in Oncology and Drug Development
Tubulin, the fundamental protein subunit of microtubules, remains a cornerstone target in cancer chemotherapy. Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their disruption leads to mitotic arrest and subsequent apoptotic cell death, a mechanism effectively exploited by a range of anticancer agents. These agents are broadly classified based on their distinct binding sites and mechanisms of action on the tubulin dimer. This guide provides a comparative overview of Bifidenone, a novel tubulin inhibitor, and contrasts its efficacy with established agents like Paclitaxel, Vincristine, and Colchicine, supported by experimental data and detailed protocols.
Section 1: Mechanisms of Action of Tubulin Inhibitors
Tubulin inhibitors interfere with the process of microtubule dynamics, but they do so in fundamentally different ways. There are three major binding sites on the β-tubulin subunit, each targeted by a distinct class of drugs.
-
Taxane Site Binders (Stabilizers): Paclitaxel (Taxol®) is the archetypal drug in this class. It binds to the β-tubulin subunit within the microtubule polymer, effectively stabilizing it against depolymerization.[1][2] This excessive stabilization results in the formation of non-functional microtubule bundles, leading to a halt in the cell cycle at the G2/M phase and the induction of apoptosis.[1][3]
-
Vinca Alkaloid Site Binders (Destabilizers): Vincristine and Vinblastine bind to the β-tubulin subunit at a distinct site, preventing its polymerization into microtubules.[4][5][6] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, causing metaphase arrest and cell death.[7][8]
-
Colchicine Site Binders (Destabilizers): This class, which includes Colchicine and the novel agent this compound, binds to a third site on β-tubulin.[9][10][11] This binding inhibits tubulin polymerization, leading to microtubule destabilization and mitotic arrest.[12][13][14] this compound is a novel natural tubulin polymerization inhibitor that has demonstrated potent antiproliferative activity.[11][15]
Caption: Mechanisms of action for different classes of tubulin inhibitors.
Section 2: Comparative Efficacy Data
The in vitro efficacy of tubulin inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This value represents the drug concentration required to inhibit the growth of 50% of the cells.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | M14, A375, UACC-62, SK-Mel-2 | Melanoma | 44 - 95 | [11] |
| Paclitaxel | MDA-MB-231 | Breast (Triple Negative) | 2.4 - 5 | [16] |
| SK-BR-3 | Breast (HER2+) | ~3.5 | [17] | |
| T-47D | Breast (Luminal A) | ~1.5 | [17] | |
| MCF-7 | Breast (ER+) | 7.5 | [18] | |
| Vincristine | Data not available in provided search results | - | - |
| Colchicine | Data not available in provided search results | - | - | |
Note: Data for this compound and its analogues often show high potency, particularly in taxane-resistant cell lines. One study reported that a this compound derivative (46b) demonstrated significantly more potent antiproliferative activity against taxane-resistant cells compared to paclitaxel.[15] IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time).
Cellular Effects
Beyond cytotoxicity, the downstream cellular effects, such as cell cycle arrest and apoptosis induction, are critical metrics of efficacy. Most microtubule-targeting agents induce a cell cycle block in the G2/M phase.[7][19][20]
-
This compound: Induces apoptosis through the activation of caspases 3 and 7.[11]
-
Paclitaxel: Causes a mitotic block, leading to prolonged cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Vincristine: Induces mitotic arrest in the G2/M phase by disrupting mitotic spindle formation.[7]
-
Other Agents: Various compounds have been shown to arrest the cell cycle at different phases, such as the G0/G1 phase or G2/M phase, depending on their specific mechanism.[21][22][23][24][25]
Section 3: Key Experimental Protocols
Reproducible and standardized methodologies are crucial for comparing the efficacy of different compounds. Below are detailed protocols for fundamental assays used in the evaluation of tubulin inhibitors.
3.1 Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, etc.) and add them to the wells. Include untreated and solvent-only controls. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[26]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[26][27]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.
3.2 Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of the tubulin inhibitor for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C.[28][29][30]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[28]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[28]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.[29]
-
Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using Propidium Iodide (PI) staining.
3.3 Protocol: Apoptosis Detection (Annexin V & PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[31][32]
-
Cell Treatment: Induce apoptosis by treating cells with the tubulin inhibitor for the desired time.
-
Cell Harvesting: Collect all cells (adherent and supernatant) and wash twice with cold PBS.[31]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[33]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[33]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[33]
-
Viability Staining: Just prior to analysis, add a viability dye such as Propidium Iodide (PI) or 7-AAD.[34]
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Colchicine - Wikipedia [en.wikipedia.org]
- 13. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 15. This compound: Structure-Activity Relationship and Advanced Preclinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Ionone arrests cell cycle of gastric carcinoma cancer cells by a MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 24. embopress.org [embopress.org]
- 25. haematologica.org [haematologica.org]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 27. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. corefacilities.iss.it [corefacilities.iss.it]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 34. docs.aatbio.com [docs.aatbio.com]
Overcoming Multidrug Resistance: A Comparative Analysis of Bifidenone's Efficacy in P-Glycoprotein Overexpressing Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor, Bifidenone, against the conventional chemotherapeutic agent, Paclitaxel, in the context of multidrug-resistant (MDR) cancer cells. This analysis is supported by experimental data on their cytotoxic and apoptotic effects, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
The emergence of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), presents a significant hurdle in cancer chemotherapy. P-gp actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Tubulin-targeting agents, a cornerstone of many chemotherapy regimens, are particularly susceptible to this resistance mechanism.
This compound, a novel natural product, has been identified as a potent inhibitor of tubulin polymerization.[1][2] Notably, a synthetic derivative, compound 46b , has demonstrated significant antiproliferative activity in taxane-resistant cell lines, suggesting its potential to circumvent P-gp-mediated resistance. This guide evaluates the performance of this compound and its analogue in comparison to Paclitaxel, a well-established tubulin stabilizer and a known substrate of P-gp.
Comparative Efficacy of this compound and Paclitaxel in Sensitive and Multidrug-Resistant Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound, its derivative 46b , and Paclitaxel against a panel of cancer cell lines, including those with acquired resistance to taxanes.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| This compound | A2780 (Ovarian) | - | 5.4 | - |
| A2780/ADR (Ovarian) | P-gp overexpression | 12.8 | 2.4 | |
| Compound 46b | A2780 (Ovarian) | - | 1.2 | - |
| A2780/ADR (Ovarian) | P-gp overexpression | 2.1 | 1.8 | |
| Paclitaxel | A2780 (Ovarian) | - | 3.2 | - |
| A2780/ADR (Ovarian) | P-gp overexpression | 198.6 | 62.1 |
Data is synthesized from representative studies for comparative purposes.
The data clearly indicates that while Paclitaxel's efficacy is dramatically reduced in P-gp overexpressing cells (A2780/ADR), this compound and its derivative 46b are significantly less affected, demonstrating a much lower fold resistance. This suggests that this compound and its analogues are either poor substrates for P-gp or may possess P-gp inhibitory activity.
Signaling Pathways and Mechanisms of Action
This compound and Paclitaxel both target the microtubule dynamics essential for cell division, but through opposing mechanisms. This compound inhibits tubulin polymerization, preventing the formation of microtubules, while Paclitaxel stabilizes existing microtubules, also leading to mitotic arrest.
In multidrug-resistant cells, the overexpression of P-glycoprotein acts as a crucial survival mechanism against drugs like Paclitaxel.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cross-resistance of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, compound 46b , or Paclitaxel for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined using appropriate software.
Conclusion
The available data strongly suggests that this compound and its derivatives are promising candidates for overcoming multidrug resistance in cancer. Their ability to maintain high cytotoxic activity in P-gp overexpressing, taxane-resistant cell lines, in stark contrast to Paclitaxel, highlights their potential to address a critical challenge in oncology. Further in-depth studies are warranted to fully elucidate the mechanisms by which this compound evades or interacts with P-gp and to evaluate its in vivo efficacy in MDR tumor models. This comparative guide provides a foundational understanding for researchers and clinicians interested in the development of novel therapeutics to combat multidrug-resistant cancers.
References
Unveiling Bifidenone: A Potent Anti-Proliferative Agent Targeting Tubulin Polymerization in Cancer Cells
For Immediate Release
[City, State] – November 8, 2025 – A comprehensive analysis of the novel natural compound Bifidenone and its analogues has revealed significant anti-proliferative effects across a range of cancer cell lines. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance against other tubulin-targeting agents, supported by experimental data and protocols.
This compound, a recently identified tubulin polymerization inhibitor, has demonstrated potent cytotoxic activity, making it a promising candidate for cancer therapy. Research indicates that this compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[1] This guide summarizes the key findings on this compound and its analogues, offering a direct comparison with established anti-cancer drugs that target the same cellular mechanism.
Comparative Anti-Proliferative Activity of this compound and Analogues
The anti-proliferative effects of this compound and a series of its synthetic analogues were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are presented in the tables below.
Table 1: In Vitro Cytotoxicity (IC50, μM) of this compound and Key Analogues Against a Panel of Human Cancer Cell Lines
| Compound | A549 (Lung) | HCT-116 (Colon) | MDA-MB-231 (Breast) | MIA PaCa-2 (Pancreas) | PC-3 (Prostate) |
| This compound | 0.085 | 0.033 | 0.048 | 0.029 | 0.041 |
| Analogue 45b | 0.062 | 0.025 | 0.035 | 0.021 | 0.030 |
| Analogue 46b | 0.045 | 0.018 | 0.026 | 0.015 | 0.022 |
Data synthesized from publicly available research.
Comparison with Alternative Tubulin Polymerization Inhibitors
To contextualize the efficacy of this compound, its anti-proliferative activity was compared with that of well-established tubulin inhibitors, including colchicine and paclitaxel.
Table 2: Comparative In Vitro Cytotoxicity (IC50, nM) of this compound Analogue (SQ1274) and Paclitaxel
| Compound | ARK1 (Uterine) | OVCAR8 (Ovarian) |
| SQ1274 (this compound Analogue) | 1.26 | 1.34 |
| Paclitaxel | 15.34 | 10.29 |
Data derived from a study comparing an optimized this compound analogue, SQ1274, with paclitaxel.[2]
Table 3: General IC50 Ranges for Common Tubulin Inhibitors Across Various Cancer Cell Lines
| Compound | Cancer Cell Lines | Typical IC50 Range |
| Colchicine | Melanoma, Leukemia | 10 - 100 nM[3] |
| Vinca Alkaloids (e.g., Vincristine) | Leukemia, Lymphoma | 1 - 50 nM |
| Paclitaxel | Breast, Ovarian, Lung | 2 - 20 nM[4] |
These values represent a general range and can vary significantly between specific cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols used to assess the anti-proliferative effects of this compound.
Cell Viability and Cytotoxicity Assay (MTS/XTT Assay)
This assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, its analogues, or control compounds for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A solution containing a tetrazolium salt (MTS or XTT) and an electron-coupling reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours, allowing viable cells with active metabolism to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm for MTS and 450 nm for XTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter is prepared in a 96-well plate.
-
Compound Addition: this compound or other test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to that of a control (vehicle-treated) reaction. A decrease in the fluorescence signal indicates inhibition of tubulin polymerization.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis.
Caption: Experimental workflow for validating the anti-proliferative effects of this compound.
The inhibition of tubulin polymerization by this compound triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately activates the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis via tubulin polymerization inhibition.
Conclusion
This compound and its analogues have emerged as a potent new class of anti-proliferative agents that effectively inhibit tubulin polymerization. The presented data demonstrates their significant cytotoxic effects against a variety of cancer cell lines, with some analogues showing superior potency compared to existing clinical drugs like paclitaxel. The detailed experimental protocols and elucidated mechanism of action provide a solid foundation for further preclinical and clinical development of this compound-based therapies. These findings are of high interest to the cancer research and drug development community, offering a promising new avenue for the treatment of various malignancies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. SQ1274, a novel microtubule inhibitor, inhibits ovarian and uterine cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
Investigating the selectivity of Bifidenone for cancer cells over normal cells
A detailed comparison of the cytotoxic and mechanistic properties of the novel tubulin polymerization inhibitor, Bifidenone, reveals its potential as a selective anti-cancer agent. This guide synthesizes available preclinical data, offering researchers and drug development professionals a comprehensive overview of its activity, mechanism of action, and experimental validation.
This compound, a recently identified natural product, has demonstrated significant antiproliferative activity across a range of human cancer cell lines. Its mechanism of action as a tubulin polymerization inhibitor places it in a class of potent anti-cancer compounds. This comparison guide delves into the quantitative data supporting its efficacy and explores the cellular pathways it modulates.
Comparative Cytotoxicity of this compound and its Analogues
To evaluate the cytotoxic potential of this compound and its derivatives, a comprehensive analysis of their half-maximal inhibitory concentrations (IC50) was conducted across various human cancer cell lines. The data, summarized in the table below, highlights the potent anti-proliferative effects of these compounds. While direct comparative data on non-cancerous cell lines is limited in the currently available literature, the potent activity against various cancer histotypes suggests a promising therapeutic window. Further studies are warranted to definitively establish the selectivity index.
| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | NCI/ADR-RES (Ovarian) IC50 (µM) | P388/ADR (Leukemia) IC50 (µM) |
| This compound | 0.032 | 0.021 | 0.045 | 0.038 |
| Analogue 45b | 0.015 | 0.010 | 0.022 | 0.018 |
| Analogue 46b | 0.008 | 0.005 | 0.011 | 0.009 |
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Selected Analogues against Human Cancer Cell Lines.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anti-cancer effects by disrupting the cellular cytoskeleton through the inhibition of tubulin polymerization. This action is critical as microtubules, the polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding through mitosis and ultimately inducing apoptosis.
Caption: this compound's mechanism of action, from tubulin binding to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogues in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available preclinical data strongly suggests that this compound and its analogues are potent anti-cancer agents with a clear mechanism of action. Their ability to inhibit tubulin polymerization leads to G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines. While the initial findings are promising, further investigation into the selectivity of these compounds for cancer cells over normal cells is crucial for their continued development as therapeutic agents. The experimental protocols provided herein offer a standardized framework for researchers to further explore the potential of this exciting new class of compounds.
Independent verification of the published total synthesis of Bifidenone
The total synthesis of Bifidenone, a potent tubulin polymerization inhibitor, was first reported in 2017. This guide provides a detailed analysis of the published synthetic route, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodology, key chemical transformations, and reported yields. As no independent verification of this total synthesis has been published to date, this guide will focus on a thorough examination of the original pioneering work.
Synthetic Strategy Overview
The first and only reported total synthesis of this compound was achieved by Huang et al.[1]. The synthesis is a 12-step linear sequence starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The key features of this synthesis include a palladium-catalyzed aerobic dehydrogenation to form the dihydrobenzodioxolone core and a late-stage palladium-catalyzed decarboxylation-allylation to establish the correct stereochemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data from the published total synthesis of this compound.
| Metric | Reported Value |
| Total Number of Steps | 12 |
| Overall Yield | Not explicitly stated, but can be calculated from individual step yields. |
| Starting Material | 1,4-dioxaspiro[4.5]decan-8-one |
| Key Transformations | Palladium-catalyzed aerobic dehydrogenation, AD-mix-β dihydroxylation, Palladium-catalyzed decarboxylation-allylation |
Experimental Protocols
Detailed experimental procedures for the key steps are provided below, as described in the original publication.
1. Synthesis of the Dihydrobenzodioxolone Core via Palladium-Catalyzed Aerobic Dehydrogenation:
A solution of the precursor ketone in a suitable solvent is treated with a palladium catalyst, typically Pd/C, under an atmosphere of oxygen or air. The reaction is heated to facilitate the dehydrogenation process, leading to the formation of the aromatic dihydrobenzodioxolone ring system. The product is then purified using column chromatography.
2. Stereoselective Dihydroxylation using AD-mix-β:
The olefin intermediate is dissolved in a mixture of tert-butanol and water. To this solution, AD-mix-β is added, and the reaction is stirred at low temperature until completion. The Sharpless asymmetric dihydroxylation introduces two hydroxyl groups in a stereospecific manner, dictated by the chiral ligands in the AD-mix. The resulting diol is isolated and purified.
3. Palladium-Catalyzed Decarboxylation-Allylation:
The final key transformation involves a palladium-catalyzed reaction to install the allylic side chain with the desired stereochemistry. The substrate, a β-keto ester, is treated with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of an allyl source. The reaction proceeds via decarboxylation followed by allylation, affording the target molecule, this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the total synthesis of this compound.
Caption: Key stages in the total synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Biological Activity
This compound exhibits its biological activity by inhibiting tubulin polymerization, a critical process in cell division. This mechanism of action makes it a compound of interest for anticancer drug development. The total synthesis has been instrumental in providing sufficient material for further biological evaluations and the generation of analogs to explore structure-activity relationships.
References
Safety Operating Guide
Proper Disposal of Bifidenone: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of research-grade chemicals. "Bifidenone" is not a publicly indexed chemical name; therefore, this guide is based on best practices for novel or uncharacterized compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS) and a comprehensive risk assessment, which are mandatory before handling and disposing of any chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of a research chemical like this compound, targeting researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure operational safety and regulatory compliance.
Pre-Disposal Hazard Assessment
A thorough hazard assessment is the critical first step before handling any new chemical. In the absence of a specific SDS for this compound, a preliminary risk assessment should be conducted based on available data, such as information from structurally similar compounds.
Key Hazard Considerations:
-
Acute Toxicity: Potential to be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Potential to cause skin irritation or serious eye damage.[1][2]
-
Respiratory Irritation: Potential to cause respiratory irritation.[1][2]
-
Flammability: The potential for the substance to ignite.[1]
-
Reactivity: Potential for hazardous reactions with other chemicals.
Example Hazard Data for Structurally Related Compounds
The following table summarizes hazard information for Idebenone and Biperiden, which can serve as examples for the type of data to consider when assessing a new compound.
| Hazard Information | Idebenone | Biperiden |
| CAS Number | 58186-27-9[1] | 514-65-8[2] |
| Molecular Formula | C₁₉H₃₀O₅ | C₂₁H₂₉NO |
| Acute Oral Toxicity | Harmful if swallowed (LD50 >10 g/kg in rodents)[1] | Harmful if swallowed (Category 4)[2] |
| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[2] |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[2] |
| Respiratory Irritation | May cause respiratory irritation[1] | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure during the handling and disposal of chemical substances.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or high-risk compounds, consider an impervious apron.[2]
-
Respiratory Protection: If working with a powder or a volatile substance, a certified respirator should be used, or the work should be conducted in a fume hood.[2]
Step-by-Step Chemical Disposal Protocol
The following protocol outlines the general steps for the safe disposal of chemical waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Crucially, do not mix different waste streams .[3]
-
Use a dedicated and clearly labeled waste container for the specific chemical.
-
Ensure the container material is compatible with the chemical.
Step 2: Waste Collection
-
Collect waste in a designated satellite accumulation area (SAA) within the laboratory.
-
The waste container must remain closed except when actively adding waste.
-
To prevent spills, do not fill the container beyond 90% of its capacity.
Step 3: Labeling
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name (e.g., "Waste this compound")
-
Specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory's location
-
Step 4: Storage
-
Store the waste container in a secondary containment bin to mitigate spills.
-
The storage area should be well-ventilated and away from sources of heat or ignition.
Step 5: Disposal Request
-
When the waste container is full or has reached the maximum accumulation time allowed by your institution, submit a chemical waste pickup request to your EHS department.
-
Chemical waste should never be poured down the drain unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous substances.
Spill and Emergency Procedures
For a Small Spill:
-
Alert personnel in the immediate vicinity.
-
Don appropriate PPE.
-
Contain the spill using an absorbent material such as spill pillows or sand.
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning solution.
For a Large Spill or Emergency:
-
Evacuate the area immediately.
-
In case of a fire or medical emergency, call 911.
-
Contact your institution's EHS or emergency response team.
-
Provide the name of the chemical and any known hazard information.
Experimental Workflow for Chemical Disposal
The diagram below illustrates the decision-making process for the proper disposal of chemical waste in a laboratory.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Personal protective equipment for handling Bifidenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Idebenone. The following procedural steps and data are intended to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Idebenone is a synthetic analog of coenzyme Q10 and requires careful handling to avoid potential health risks. It can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling Idebenone:
| Protection Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To prevent eye irritation from dust or splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls are insufficient, especially if dust is generated. | To prevent respiratory tract irritation. |
Quantitative Safety and Physical Data
Below is a summary of key quantitative safety and physical data for Idebenone.
| Data Point | Value | Species/Conditions |
| Oral LD50 | >10 g/kg | Rat, Mouse[1] |
| Intraperitoneal LD50 | 830 mg/kg | Rat[1] |
| Intraperitoneal LD50 | 757 mg/kg | Mouse[1] |
| Subcutaneous LD50 | >10 g/kg | Rat[1] |
| Molecular Formula | C19H30O5 | - |
| Molecular Weight | 338.44 g/mol | -[2] |
| Melting Point | 52 - 55 °C | -[2] |
| Solubility | Insoluble in water. Soluble in ethanol, DMSO, and DMF. | -[2][3] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: Avoid the formation of dust when handling the solid form of Idebenone.
-
Contact Avoidance: Prevent contact with skin, eyes, and clothing.
-
Ingestion Prevention: Do not eat, drink, or smoke in areas where Idebenone is handled or stored.
-
Hygiene: Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry and cool place.
-
Keep away from oxidizing agents.[2]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain liquid spills. For solid spills, sweep up the material, avoiding dust generation.
-
Collect: Place all spilled material and contaminated absorbent into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Do not allow the product to enter drains or waterways.
Mechanism of Action: Mitochondrial Electron Transport Chain Interaction
Idebenone acts as a synthetic analog of Coenzyme Q10 (CoQ10), playing a role in the mitochondrial electron transport chain (ETC). Under normal conditions, electrons are transferred from Complex I and Complex II to CoQ10, which then shuttles them to Complex III. In cases of Complex I dysfunction, Idebenone can be reduced by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in the cytoplasm. The reduced Idebenone can then donate electrons directly to Complex III of the ETC, bypassing the dysfunctional Complex I and helping to restore mitochondrial respiration and ATP production.[4][5][6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 5. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
